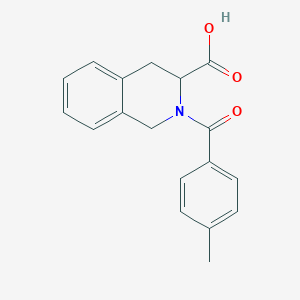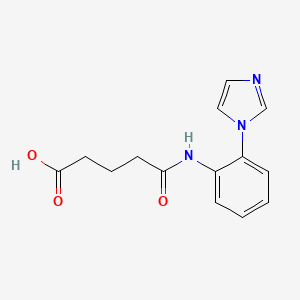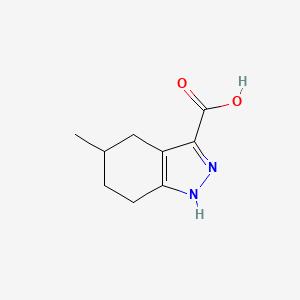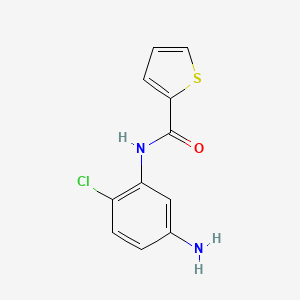
2,2,2-Trifluoroethyl 1-naphthylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 1-naphthylcarbamate is a compound with a variety of physical, chemical, and biological properties. It has a wide range of applications in various fields of research and industry. The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-naphthylcarbamate .
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 1-naphthylcarbamate is C13H10F3NO2 . The average mass is 269.219 Da and the monoisotopic mass is 269.066376 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,2-Trifluoroethyl 1-naphthylcarbamate include a molecular weight of 269.22 g/mol . More detailed properties such as melting point, boiling point, density, etc., are not provided in the search results.Applications De Recherche Scientifique
Pharmacology
2,2,2-Trifluoroethyl 1-naphthylcarbamate: is utilized in pharmacological research due to its unique chemical structure that can interact with biological systems. It’s often used in the study of proteomics, where researchers investigate the structure and function of proteins within various organisms . The compound’s ability to form stable bonds with proteins makes it valuable for tagging and identifying proteins in complex biological samples.
Material Science
In the field of material science, this compound’s trifluoroethyl group contributes to the development of fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for use in harsh chemical environments. The compound’s role in synthesizing these materials is crucial for advancing technologies in coatings and specialty plastics .
Chemical Synthesis
2,2,2-Trifluoroethyl 1-naphthylcarbamate: serves as a building block in organic synthesis. Its reactive carbamate group is instrumental in creating a variety of chemical compounds, including pharmaceuticals and agrochemicals. The trifluoroethyl moiety is particularly interesting for introducing fluorine atoms into target molecules, which can significantly alter their chemical and biological properties .
Analytical Chemistry
This compound is used as a standard or reference material in chromatography and mass spectrometry. Its well-defined structure and stability under analytical conditions make it an excellent candidate for calibrating instruments and validating analytical methods. This ensures accurate and reliable measurements in various research and industrial applications .
Biochemistry
In biochemistry, 2,2,2-Trifluoroethyl 1-naphthylcarbamate is applied in enzyme inhibition studies. The compound can mimic the structure of natural substrates, allowing researchers to investigate the binding sites and mechanisms of enzymes. This is particularly valuable in drug discovery, where understanding enzyme interactions is key to developing new therapeutics .
Environmental Science
The environmental applications of this compound are emerging, particularly in the study of fluorinated organic compounds in the environment. Its stability and resistance to degradation make it a compound of interest in understanding the long-term impact of fluorinated substances on ecosystems and human health .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)8-19-12(18)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOZNNRVDHIFKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350518 |
Source


|
| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363-21-3 |
Source


|
| Record name | 2,2,2-trifluoroethyl 1-naphthylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)




![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)





